molecular formula C12H6F6 B14334322 2,2,3,4,5,5-Hexafluoro-2,5-dihydro-1,1'-biphenyl CAS No. 109270-32-8

2,2,3,4,5,5-Hexafluoro-2,5-dihydro-1,1'-biphenyl

Cat. No.: B14334322
CAS No.: 109270-32-8
M. Wt: 264.17 g/mol
InChI Key: QIHUHYYUDZHFNH-UHFFFAOYSA-N
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Description

2,2,3,4,5,5-Hexafluoro-2,5-dihydro-1,1’-biphenyl is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts significant stability and reactivity, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,4,5,5-Hexafluoro-2,5-dihydro-1,1’-biphenyl typically involves the fluorination of biphenyl derivatives. One common method includes the use of hexafluoropropylene oxide as a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as antimony pentachloride (SbCl5) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents and maintain the required reaction conditions. The process ensures high yield and purity of the final product, which is essential for its applications in various industries.

Chemical Reactions Analysis

Types of Reactions

2,2,3,4,5,5-Hexafluoro-2,5-dihydro-1,1’-biphenyl undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of partially or fully reduced biphenyl derivatives.

    Substitution: Formation of substituted biphenyl compounds with various functional groups.

Scientific Research Applications

2,2,3,4,5,5-Hexafluoro-2,5-dihydro-1,1’-biphenyl has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex fluorinated organic molecules.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme interactions.

    Medicine: Explored for its potential use in drug development due to its stability and reactivity.

    Industry: Utilized in the production of high-performance materials, including polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol
  • 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol
  • 1,1,1,3,3,3-Hexafluoro-2-propanol
  • Hexafluoroacetylacetone

Uniqueness

2,2,3,4,5,5-Hexafluoro-2,5-dihydro-1,1’-biphenyl is unique due to its specific arrangement of fluorine atoms on the biphenyl structure, which imparts distinct chemical properties compared to other fluorinated compounds. Its stability, reactivity, and ability to undergo various chemical reactions make it a valuable compound in research and industrial applications.

Properties

109270-32-8

Molecular Formula

C12H6F6

Molecular Weight

264.17 g/mol

IUPAC Name

1,2,3,3,6,6-hexafluoro-4-phenylcyclohexa-1,4-diene

InChI

InChI=1S/C12H6F6/c13-9-10(14)12(17,18)8(6-11(9,15)16)7-4-2-1-3-5-7/h1-6H

InChI Key

QIHUHYYUDZHFNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(C(=C(C2(F)F)F)F)(F)F

Origin of Product

United States

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